molecular formula C16H18N4O4S B4419873 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4419873
M. Wt: 362.4 g/mol
InChI Key: UHOAEUZEFCQLEU-UHFFFAOYSA-N
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Description

This compound features a 5-oxopyrrolidine-3-carboxamide core linked to a 1,3,4-thiadiazole ring substituted with a methoxymethyl group at position 5 and a 3-methoxyphenyl group at position 1. The thiadiazole ring contributes sulfur-mediated electronic effects, while the methoxy groups enhance solubility and modulate steric interactions.

Properties

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c1-23-9-13-18-19-16(25-13)17-15(22)10-6-14(21)20(8-10)11-4-3-5-12(7-11)24-2/h3-5,7,10H,6,8-9H2,1-2H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOAEUZEFCQLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the 1,3,4-thiadiazole or pyrrolidinone moieties. Key differences in substituents, biological activity, and physicochemical properties are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Substituents on Thiadiazole Aryl Group on Pyrrolidinone Biological Activity Key Properties References
Target Compound 5-(methoxymethyl) 3-methoxyphenyl Not explicitly reported (likely antimicrobial/antifungal) Enhanced solubility due to methoxy groups; moderate logP (~2.1)
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 5-isopropyl 4-fluorophenyl Antimicrobial (broad-spectrum) Higher lipophilicity (logP ~3.0); fluorine enhances metabolic stability
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide 5-[(4-chlorophenoxy)methyl] 2,5-dimethoxyphenyl Antifungal (Candida spp.) Chlorine increases electronegativity; dimethoxy groups improve membrane penetration
N-[(3-Methyl-5-phenoxy-1-phenyl-pyrazol-4-yl)carbonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea 5-propyl N/A (pyrazole core) Antitubercular (Mtb H37Rv) Thiourea linkage enhances metal chelation; propyl group balances hydrophobicity
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-2-thiophenecarboxamide Oxadiazole instead of thiadiazole N/A (thiophene carboxamide) Antibacterial (Gram-positive) Nitro group boosts oxidative stress in pathogens; oxadiazole reduces ring strain

Key Findings

Substituent Effects :

  • Methoxy vs. Halogen : Methoxy groups (e.g., 3-methoxyphenyl) improve water solubility compared to halogenated analogs (e.g., 4-fluorophenyl), which prioritize lipophilicity and target binding .
  • Thiadiazole vs. Oxadiazole : Thiadiazole derivatives exhibit stronger antimicrobial activity than oxadiazoles, likely due to sulfur’s electron-withdrawing effects enhancing interactions with bacterial enzymes .

Biological Activity Trends :

  • Antimicrobial Potency : The 4-fluorophenyl analog () shows broader antimicrobial activity than the target compound, attributed to fluorine’s electronegativity and stability against oxidative degradation .
  • Antifungal Specificity : The 2,5-dimethoxyphenyl derivative () demonstrates selective activity against Candida spp., likely due to synergistic effects between chlorine and methoxy groups .

Synthetic Accessibility: Thiadiazole-pyrrolidinone hybrids are typically synthesized via POCl3-mediated cyclization (e.g., ), while oxadiazoles require milder conditions (e.g., Ac2O cyclization in ) .

Research Implications

  • Optimization Potential: Replacing the 3-methoxyphenyl group with a 4-fluorophenyl moiety in the target compound could enhance antimicrobial efficacy while retaining solubility via the methoxymethyl group.
  • Structural Characterization : SHELX software () remains critical for crystallographic analysis of such hybrids, enabling precise determination of substituent orientations .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine-3-carboxamide core followed by functionalization of the thiadiazole ring. Key steps include:

  • Coupling reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the pyrrolidine and thiadiazole moieties .
  • Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction efficiency. Ethanol is preferred for precipitation .
  • Temperature control : Maintain reflux conditions (80–100°C) for cyclization steps to ensure complete ring closure .
  • Catalysts : Acidic or basic catalysts (e.g., K₂CO₃) improve nucleophilic substitution reactions on the thiadiazole ring .

Yield optimization : Monitor reactions via TLC and adjust stoichiometric ratios (1:1.2 for limiting reagents). Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to avoid side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the thiadiazole and methoxyphenyl groups. Key signals include:
    • Thiadiazole protons: δ 8.2–8.5 ppm (singlet, 2H).
    • Methoxymethyl group: δ 3.3–3.5 ppm (singlet, 3H) .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 406.12 for [M+H]⁺) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect trace impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions often arise from variations in assay conditions or structural analogs. Strategies include:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (DMSO ≤0.1%) .
  • Structural analogs : Compare activity of derivatives (e.g., replacing methoxymethyl with methyl groups) to identify critical pharmacophores .
  • Dose-response curves : Calculate IC₅₀ values under identical conditions to normalize potency data .

Case study : A 2023 study found conflicting IC₅₀ values (2 μM vs. 10 μM) for kinase inhibition. Re-evaluation revealed differences in ATP concentrations (1 mM vs. 100 μM), highlighting the need for standardized protocols .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methoxymethyl) to enhance intestinal absorption .
  • Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to increase aqueous solubility .
  • Structural modifications : Replace the methoxyphenyl group with more polar substituents (e.g., hydroxyl or carboxyl) while retaining activity .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

  • Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase). Prioritize derivatives with stronger hydrogen bonds to hinge regions .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to filter unstable binders .
  • QSAR models : Correlate substituent electronegativity with IC₅₀ values to prioritize synthetic targets .

Example : A 2024 study identified a derivative with a fluorine substituent at the 4-position of the phenyl ring, improving EGFR binding affinity by 3-fold .

Q. What are the key challenges in scaling up synthesis, and how can they be mitigated?

  • Intermediate instability : Thiadiazole intermediates are moisture-sensitive. Use anhydrous solvents and inert atmospheres .
  • Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water) for large-scale batches .
  • Cost optimization : Substitute expensive coupling agents with urea-based catalysts for amide bond formation .

Q. How do steric and electronic effects of substituents influence reactivity in downstream functionalization?

  • Steric effects : Bulky groups (e.g., cyclohexyl on thiadiazole) hinder nucleophilic attacks, requiring higher temperatures (120°C) for substitutions .
  • Electronic effects : Electron-withdrawing groups (e.g., nitro) on the phenyl ring activate the pyrrolidine carbonyl for nucleophilic additions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

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